4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: is a chemical compound with the following properties:
Linear Formula: C22H18N2O5
CAS Number: 767314-16-9
Molecular Weight: 390.399 g/mol
This compound belongs to a class of organic molecules known as hydrazones. It features a phenyl group substituted with both a carbohydrazide moiety and a 2-methylbenzoate group.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the condensation of 2,4-dihydroxybenzoyl hydrazide with 2-methylbenzoyl chloride. The reaction proceeds through the formation of a hydrazone linkage. Detailed reaction conditions and purification methods are typically proprietary due to industrial applications.
Industrial Production:: Unfortunately, specific industrial production methods are not widely disclosed.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl groups in the compound can undergo oxidation reactions.
Substitution: The hydrazone linkage allows for substitution reactions.
Reduction: Reduction of the carbonyl group in the carbohydrazide moiety is possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products:: The major products depend on the specific reaction conditions and reagents used. These could include derivatives with modified functional groups or altered substitution patterns.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery or as a probe for biological studies.
Medicine: Investigated for its pharmacological properties.
Industry: May have applications in materials science or organic synthesis.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related hydrazones or compounds with similar functional groups.
Properties
CAS No. |
767314-16-9 |
---|---|
Molecular Formula |
C22H18N2O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C22H18N2O5/c1-14-4-2-3-5-18(14)22(28)29-17-9-6-15(7-10-17)13-23-24-21(27)19-11-8-16(25)12-20(19)26/h2-13,25-26H,1H3,(H,24,27)/b23-13+ |
InChI Key |
BHSXTIUEJMKUOH-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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